Summary of the Application: The compound is used in the synthesis of a novel fluorescent probe (IV) based on bromoflavonol for the detection of Aluminum ions (Al 3+) and cellular imaging .
Methods of Application or Experimental Procedures: The probe IV exhibits a blue shift in emission and enhanced fluorescence upon binding to Al 3+. The UV-Vis absorption and fluorescence emission spectra demonstrate that probe IV has high selectivity and sensitivity towards Al 3+ while being immune to interference from other metal ions .
Results or Outcomes: The detection limit (LOD) of probe IV for Al 3+ is 1.8×10 −8 mol/L. A 1:1 binding stoichiometry between probe IV and Al 3+ was confirmed through fluorescence titration and 1 H NMR titration. The complex formed by probe IV and Al 3+ is more stable than IV alone, as calculated using Density Functional Theory (DFT). The probe was successfully used to detect Al 3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96%. It was also successfully used for imaging Al 3+ in MG63 cells .
4-Bromo-3-methyl-isothiazol-5-ylamine is an organic compound characterized by its isothiazole ring structure, which includes a bromine atom and an amino group. Its molecular formula is , and it has a molecular weight of approximately 202.06 g/mol. The compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is often used in various chemical syntheses and biological applications due to its reactivity and biological activity.
These reactions are significant for developing derivatives that may exhibit enhanced biological activities or different physical properties .
Research indicates that 4-Bromo-3-methyl-isothiazol-5-ylamine exhibits notable biological activities, including:
Several methods have been developed for synthesizing 4-Bromo-3-methyl-isothiazol-5-ylamine:
The applications of 4-Bromo-3-methyl-isothiazol-5-ylamine extend across various fields:
Interaction studies of 4-Bromo-3-methyl-isothiazol-5-ylamine focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary data suggest that it may interact with specific protein targets involved in microbial resistance, although further research is needed to elucidate these interactions fully .
Several compounds share structural similarities with 4-Bromo-3-methyl-isothiazol-5-ylamine. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
5-Amino-4-bromo-3-methylisothiazole | Contains an amino group | Exhibits enhanced solubility and reactivity |
4-Chloro-3-methylisothiazol | Chlorine instead of bromine | Different reactivity profile |
5-Bromoisothiazole | Lacks the methyl group | Used primarily in agricultural applications |
These compounds highlight the uniqueness of 4-Bromo-3-methyl-isothiazol-5-ylamine due to its specific halogen substitution and amino functionality, which influence its biological activity and chemical reactivity .
Corrosive;Irritant